4-Bromo-3-isobutyl-1-phenyl-1H-pyrazol-5-amine 4-Bromo-3-isobutyl-1-phenyl-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15861285
InChI: InChI=1S/C13H16BrN3/c1-9(2)8-11-12(14)13(15)17(16-11)10-6-4-3-5-7-10/h3-7,9H,8,15H2,1-2H3
SMILES:
Molecular Formula: C13H16BrN3
Molecular Weight: 294.19 g/mol

4-Bromo-3-isobutyl-1-phenyl-1H-pyrazol-5-amine

CAS No.:

Cat. No.: VC15861285

Molecular Formula: C13H16BrN3

Molecular Weight: 294.19 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-3-isobutyl-1-phenyl-1H-pyrazol-5-amine -

Specification

Molecular Formula C13H16BrN3
Molecular Weight 294.19 g/mol
IUPAC Name 4-bromo-5-(2-methylpropyl)-2-phenylpyrazol-3-amine
Standard InChI InChI=1S/C13H16BrN3/c1-9(2)8-11-12(14)13(15)17(16-11)10-6-4-3-5-7-10/h3-7,9H,8,15H2,1-2H3
Standard InChI Key PBTXYRKCDOMIMF-UHFFFAOYSA-N
Canonical SMILES CC(C)CC1=NN(C(=C1Br)N)C2=CC=CC=C2

Introduction

4-Bromo-3-isobutyl-1-phenyl-1H-pyrazol-5-amine is a synthetic organic compound belonging to the pyrazole family. It is characterized by its molecular formula, C13H16BrN3, and a molecular weight of approximately 294.19 g/mol . This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features, which include a bromine atom, an isobutyl group, a phenyl ring, and an amine group attached to a pyrazole ring.

Synthesis and Preparation

The synthesis of 4-Bromo-3-isobutyl-1-phenyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. Although specific synthesis protocols for this compound are not widely detailed in the literature, general methods for synthesizing pyrazole derivatives often involve condensation reactions between appropriate starting materials, such as hydrazine derivatives and carbonyl compounds .

Potential Applications

Pyrazole derivatives, including 4-Bromo-3-isobutyl-1-phenyl-1H-pyrazol-5-amine, are of interest in medicinal chemistry due to their potential biological activities. Pyrazoles have been explored for their antimicrobial, anti-inflammatory, and anticancer properties . The presence of a bromine atom in this compound could enhance its reactivity and biological activity, making it a candidate for further modification and optimization in drug development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator